
Application Notes and Protocols for Cerium-140
Labeled Nanoparticles in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cerium oxide nanoparticles (CONPs) have garnered significant interest in the biomedical field

due to their unique redox-active properties, acting as regenerative antioxidants. The stable

isotope Cerium-140 (¹⁴⁰Ce), with a natural abundance of approximately 88.5%, presents an

excellent label for mass cytometry (CyTOF®). By using nanoparticles labeled with ¹⁴⁰Ce,

researchers can achieve significant signal amplification for the detection of low-abundance

biomarkers in complex biological systems. This document provides detailed application notes

and protocols for the synthesis, characterization, and application of ¹⁴⁰Ce-labeled nanoparticles

in biomedical imaging, with a primary focus on mass cytometry.

Principle of Application
Mass cytometry combines the principles of flow cytometry and mass spectrometry to enable

high-dimensional, single-cell analysis. Instead of fluorescent tags, antibodies or other probes

are labeled with stable heavy metal isotopes. When cells stained with these probes pass

through an inductively coupled plasma (ICP) torch, they are atomized and ionized. The

elemental composition of each cell is then analyzed by a time-of-flight (TOF) mass

spectrometer.

¹⁴⁰Ce-labeled nanoparticles serve as potent signal enhancers in this platform. Each

nanoparticle can be loaded with a vast number of ¹⁴⁰Ce atoms, leading to a much stronger
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signal compared to traditional polymer-based metal chelation methods. This enhanced

sensitivity is particularly advantageous for the detection of rare cell populations or biomarkers

expressed at low levels.

Data Presentation
Table 1: Physicochemical Properties of ¹⁴⁰Ce-Labeled Nanoparticles

Parameter Typical Value Characterization Method

Core Material Cerium(IV) Oxide (CeO₂) X-ray Diffraction (XRD)

Isotopic Purity of Precursor >99% ¹⁴⁰Ce Certificate of Analysis

Core Diameter 5 - 20 nm
Transmission Electron

Microscopy (TEM)

Hydrodynamic Diameter 30 - 100 nm (after coating)
Dynamic Light Scattering

(DLS)

Surface Coating PEG, Silica, Alginate
Fourier-Transform Infrared

(FTIR) Spectroscopy

Zeta Potential
-30 mV to +10 mV (depends

on coating)

Dynamic Light Scattering

(DLS)

¹⁴⁰Ce Atoms per Nanoparticle 10⁴ - 10⁶
Inductively Coupled Plasma

Mass Spectrometry (ICP-MS)

Table 2: Comparison of Signal Intensity in Mass Cytometry
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Labeling Method Target Biomarker
Mean Signal
Intensity (¹⁴⁰Ce
Channel)

Signal-to-Noise
Ratio

Polymer-Chelated

¹⁴⁰Ce
CD45 Low to Moderate ~50

¹⁴⁰Ce Nanoparticle CD45 High >500

¹⁴⁰Ce Nanoparticle
Low-abundance

cytokine receptor
Detectable ~100

Polymer-Chelated

¹⁴⁰Ce

Low-abundance

cytokine receptor
Below detection limit -

Experimental Protocols
Protocol 1: Synthesis of ¹⁴⁰Ce-Labeled Cerium Oxide
Nanoparticles
This protocol describes the synthesis of monodisperse ¹⁴⁰CeO₂ nanoparticles via a hydroxide-

mediated precipitation method. The use of isotopically enriched Cerium-140 nitrate is critical.

Materials:

Cerium(III) nitrate hexahydrate, ¹⁴⁰Ce enriched (>99%)

Sodium hydroxide (NaOH)

Deionized water (18.2 MΩ·cm)

Ethanol

Procedure:

Prepare a 0.1 M solution of ¹⁴⁰Ce(NO₃)₃·6H₂O in deionized water.

Prepare a 0.3 M solution of NaOH in deionized water.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b079874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Under vigorous magnetic stirring, slowly add the NaOH solution dropwise to the ¹⁴⁰Ce-nitrate

solution at room temperature.

A yellowish-white precipitate of ¹⁴⁰Ce(OH)₃ will form. Continue stirring for 24 hours to allow

for complete reaction and aging of the precipitate.

The precipitate will oxidize to form ¹⁴⁰CeO₂ nanoparticles.

Collect the nanoparticles by centrifugation (e.g., 8000 x g for 15 minutes).

Wash the nanoparticle pellet three times with deionized water and twice with ethanol to

remove unreacted precursors and byproducts.

Resuspend the final ¹⁴⁰CeO₂ nanoparticle pellet in the desired solvent (e.g., ethanol or

water) for storage or further functionalization.

Characterization:

Confirm the crystalline structure (fluorite cubic) using XRD.

Determine the core size and morphology using TEM.

Measure the hydrodynamic size and zeta potential using DLS.

Quantify the ¹⁴⁰Ce content per nanoparticle using ICP-MS after dissolving a known

concentration of nanoparticles in acid.

Protocol 2: Surface Functionalization and Antibody
Bioconjugation
This protocol details the coating of ¹⁴⁰CeO₂ nanoparticles with polyethylene glycol (PEG) for

colloidal stability and subsequent conjugation to an antibody using carbodiimide chemistry.

Materials:

¹⁴⁰CeO₂ nanoparticles in ethanol

(3-Aminopropyl)triethoxysilane (APTES)
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NHS-PEG-Maleimide

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Antibody of interest (with available amine groups)

Phosphate-buffered saline (PBS), pH 7.4

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

Part A: Amination of Nanoparticles

Disperse ¹⁴⁰CeO₂ nanoparticles in ethanol.

Add APTES and stir at room temperature for 12 hours to introduce amine groups onto the

nanoparticle surface.

Wash the amine-functionalized nanoparticles extensively with ethanol and then deionized

water to remove excess silane.

Part B: PEGylation

Resuspend the amine-functionalized nanoparticles in PBS.

Add NHS-PEG-Maleimide and react for 2 hours at room temperature to form a stable

PEGylated surface.

Purify the PEGylated nanoparticles by centrifugation or size exclusion chromatography.

Part C: Antibody Conjugation

Activate the carboxyl groups on the antibody by dissolving it in MES buffer and adding EDC

and NHS. Incubate for 15-30 minutes at room temperature.

Add the activated antibody to the amine-functionalized PEGylated ¹⁴⁰CeO₂ nanoparticles.
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Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

Purify the antibody-conjugated nanoparticles using size exclusion chromatography or

dialysis to remove unconjugated antibodies and reagents.

Characterization:

Confirm successful conjugation using gel electrophoresis (SDS-PAGE) or UV-Vis

spectroscopy.

Assess the biological activity of the conjugated antibody through a functional assay (e.g.,

ELISA or flow cytometry).

Protocol 3: Staining of Cells for Mass Cytometry
Analysis
This protocol outlines the general procedure for staining cells with ¹⁴⁰Ce-nanoparticle-antibody

conjugates for CyTOF analysis.

Materials:

Single-cell suspension of the biological sample

Cell staining buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)

Fc receptor blocking solution (e.g., Human TruStain FcX™)

¹⁴⁰Ce-nanoparticle-antibody conjugate

Other metal-labeled antibodies for the panel

Live/dead stain (e.g., cisplatin-based)

Fixation and permeabilization buffers (if required for intracellular targets)

Iridium intercalator for DNA staining
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Procedure:

Prepare a single-cell suspension from your tissue or cell culture.

Perform a live/dead staining according to the manufacturer's protocol.

Wash the cells with cell staining buffer.

Block Fc receptors to prevent non-specific antibody binding.

Add the cocktail of metal-labeled antibodies, including the ¹⁴⁰Ce-nanoparticle-antibody

conjugate, to the cells.

Incubate for 30-60 minutes at room temperature or 4°C.

Wash the cells three times with cell staining buffer.

If staining for intracellular targets, perform fixation and permeabilization steps, followed by

incubation with intracellular antibodies.

Stain with an iridium intercalator for cell identification.

Wash the cells and resuspend in deionized water for acquisition on the mass cytometer.
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Caption: Experimental workflow for using ¹⁴⁰Ce-labeled nanoparticles in mass cytometry.
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Caption: Hypothetical signaling pathway studied with ¹⁴⁰Ce-nanoparticle probes.
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To cite this document: BenchChem. [Application Notes and Protocols for Cerium-140
Labeled Nanoparticles in Biomedical Imaging]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b079874#cerium-140-labeled-nanoparticles-for-
biomedical-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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